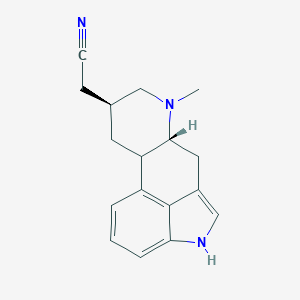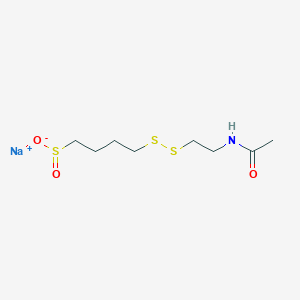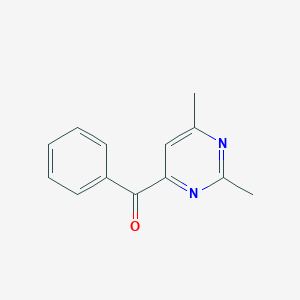
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone, also known as PDPK, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PDPK belongs to the family of pyrimidine derivatives and has been studied for its ability to inhibit various enzymes and pathways in the human body.
Mécanisme D'action
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone exerts its therapeutic effects by inhibiting the activity of various enzymes and pathways in the human body. One of the primary targets of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of cell growth and survival. By inhibiting GSK-3, Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can induce apoptosis (cell death) in cancer cells and prevent their growth and proliferation.
Effets Biochimiques Et Physiologiques
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been shown to have a variety of biochemical and physiological effects in the human body. In addition to its anti-cancer properties, Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has also been studied for its potential to treat other diseases such as Alzheimer's disease, diabetes, and inflammation. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been shown to inhibit the activity of beta-amyloid, a protein that is thought to play a role in the development of Alzheimer's disease. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has also been shown to improve glucose metabolism and reduce inflammation in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone as a research tool is its specificity for certain enzymes and pathways. Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can be used to selectively inhibit the activity of GSK-3 and other enzymes, allowing researchers to study their specific roles in various biological processes. However, one of the limitations of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone. One area of interest is the development of new derivatives of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone with improved solubility and bioavailability. Another area of interest is the identification of new targets for Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone inhibition, which could lead to the development of new therapies for a variety of diseases. Additionally, further studies are needed to fully understand the mechanisms of action of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone and its potential therapeutic applications.
Méthodes De Synthèse
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can be synthesized through a multistep process starting from commercially available starting materials. One of the most common methods for synthesizing Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone involves the reaction of 2,6-dimethylpyrimidin-4-amine with benzaldehyde in the presence of a base catalyst. The resulting product is then further purified using chromatography techniques.
Applications De Recherche Scientifique
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone has been extensively studied for its potential therapeutic applications in various areas of medicine. One of the most promising applications of Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone is in the treatment of cancer. Studies have shown that Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival.
Propriétés
Nom du produit |
Phenyl(2,6-dimethyl-4-pyrimidinyl) ketone |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
(2,6-dimethylpyrimidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c1-9-8-12(15-10(2)14-9)13(16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clé InChI |
UMWGZHFLXVNCGR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=C1)C(=O)C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=NC(=N1)C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



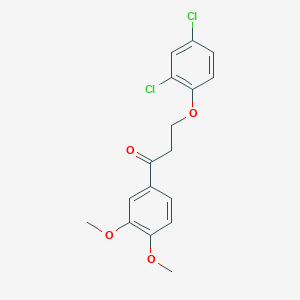
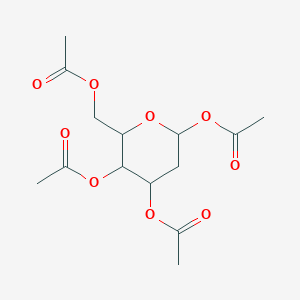
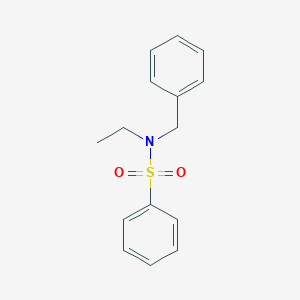
![5,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B231000.png)
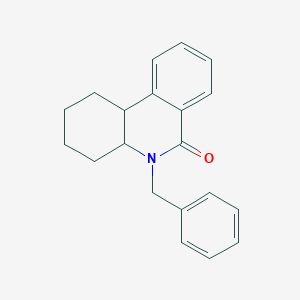
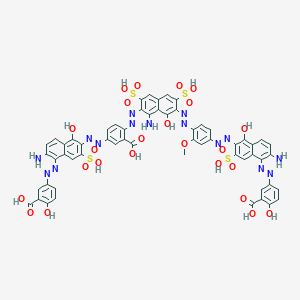
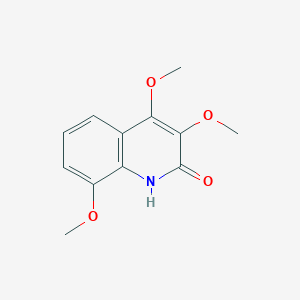
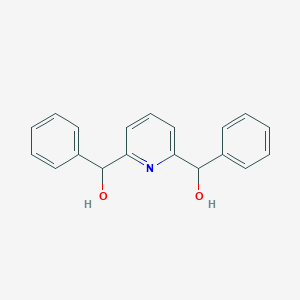
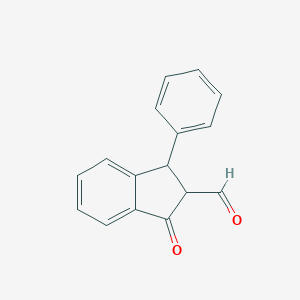
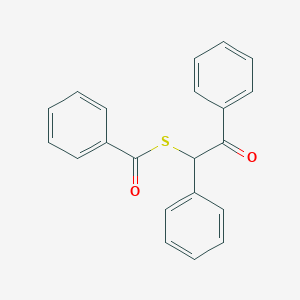
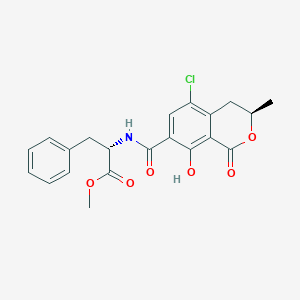
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
